

Applications of CAPSO in Biochemistry: An In-depth Technical Guide

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Compound of Interest

Compound Name: Capso

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Introduction

N-cyclohexyl-3-amino-2-hydroxypropanesulfonic acid (**CAPSO**) is a zwitterionic biological buffer that has become an invaluable tool in various biochemical applications. As a member of the Good's buffers group, **CAPSO** is particularly noted for its high pKa of approximately 9.6, providing excellent buffering capacity in the alkaline pH range of 8.9 to 10.3.^[1] Its chemical structure, featuring a cyclohexyl ring and a hydroxyl group, imparts unique properties such as increased hydrophilicity compared to its analogue CAPS (N-cyclohexyl-3-aminopropanesulfonic acid) and a very low metal-binding constant.^{[1][2]} These characteristics make **CAPSO** an ideal buffer for a variety of sensitive biochemical and molecular biology procedures where maintaining a stable alkaline environment and minimizing metal ion interference are critical.

This technical guide provides a comprehensive overview of the core applications of **CAPSO** in biochemistry, complete with detailed experimental protocols, quantitative data, and workflow visualizations to assist researchers in leveraging the full potential of this versatile buffering agent.

Core Properties of CAPSO

A thorough understanding of **CAPSO**'s physicochemical properties is essential for its effective application.

Property	Value	Reference
Full Chemical Name	N-cyclohexyl-3-amino-2-hydroxypropanesulfonic acid	[3]
Molecular Formula	C ₉ H ₁₉ NO ₄ S	[3]
Molecular Weight	237.32 g/mol	
pKa (at 25°C)	9.6	
Useful pH Range	8.9 - 10.3	
Appearance	White crystalline powder	
Solubility in Water	High	
Metal-Binding Constant	Very low	

Key Applications in Biochemistry

CAPSO's unique properties lend themselves to a range of applications where a high pH is required or advantageous.

Electrophoresis: Western Blotting and Immunoblotting

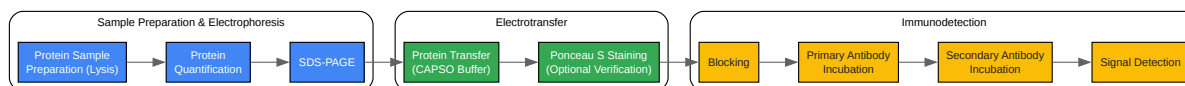
CAPSO is extensively used as a component of transfer buffers in Western blotting, particularly for the efficient transfer of high molecular weight (HMW) and basic proteins (with high isoelectric points, pI). The alkaline environment created by **CAPSO** buffers (typically pH 9.5-11) helps to ensure that most proteins carry a net negative charge, promoting their migration from the polyacrylamide gel to the blotting membrane.

Quantitative Comparison of Transfer Buffers:

While direct quantitative comparisons are limited in publicly available literature, the established properties of **CAPSO** suggest superior performance for specific protein types compared to the more traditional Towbin buffer (Tris-Glycine).

Feature	CAPSO Buffer	Towbin Buffer	Reference
Typical pH	9.5 - 11.0	~8.3	
Primary Application	High molecular weight (>150 kDa) and basic proteins	General purpose, broad range of protein sizes	
Key Advantage	High pH facilitates the transfer of proteins that are difficult to elute from the gel. The absence of glycine makes it suitable for subsequent N-terminal protein sequencing.	Well-established and widely used, effective for a broad range of proteins.	

Experimental Workflow: Western Blotting using **CAPSO** Transfer Buffer



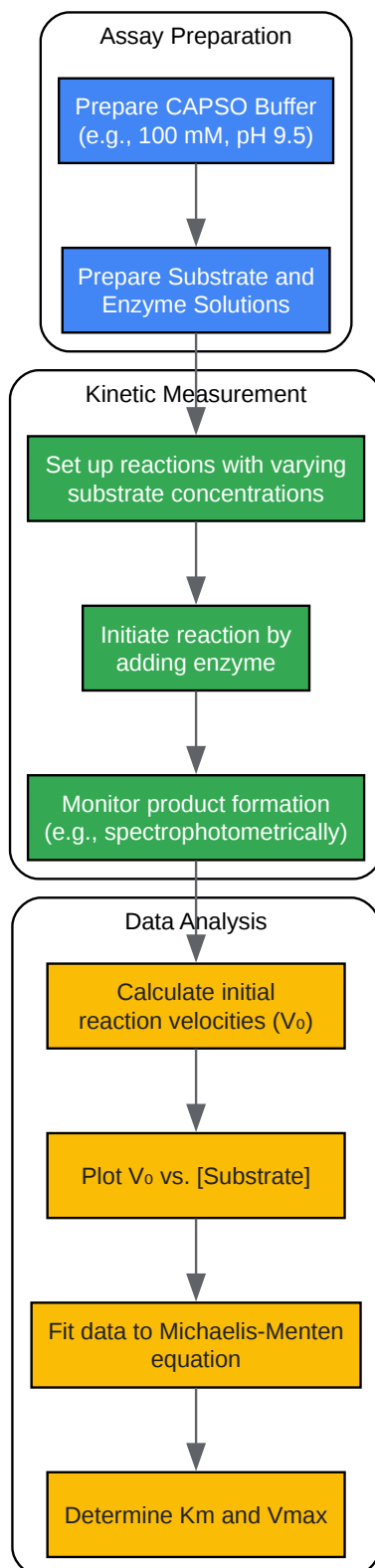
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A typical workflow for a Western blotting experiment utilizing a **CAPSO**-based transfer buffer.

Enzyme Kinetics Assays

CAPSO is an excellent choice for studying enzymes that exhibit optimal activity at alkaline pH, such as alkaline phosphatase. Its minimal reactivity and low potential for interference with enzyme activity make it a reliable buffer for kinetic studies. A significant advantage of **CAPSO** is its very low metal-binding constant, which is crucial for assays involving metal-dependent enzymes, as it does not chelate the essential metal cofactors.

Experimental Workflow: Enzyme Kinetics Assay

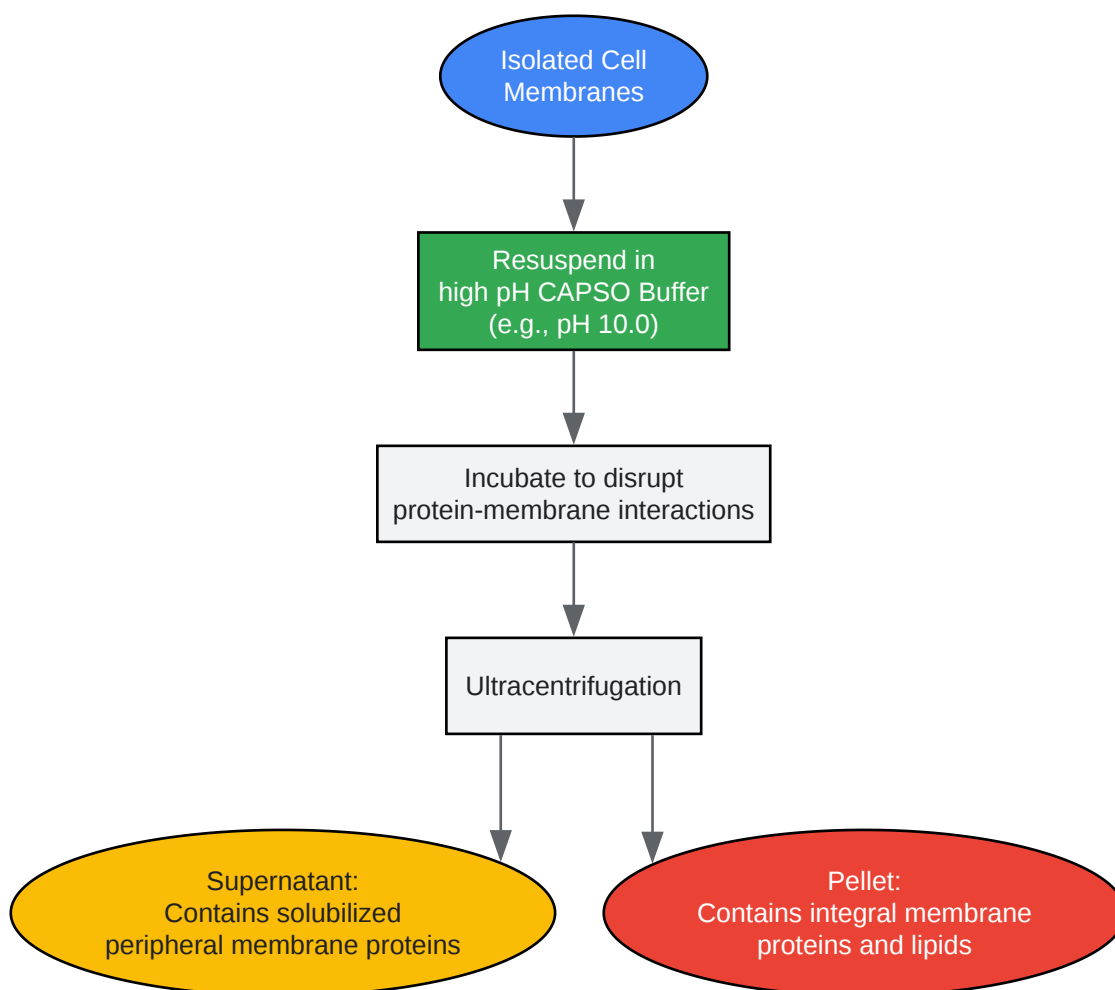
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General workflow for determining enzyme kinetic parameters using **CAPSO** buffer.

Membrane Protein Extraction

The extraction and solubilization of membrane proteins often require specific conditions to maintain their structural integrity and function. For peripheral membrane proteins, which are associated with the membrane through non-covalent interactions, high pH buffers can be employed for their extraction. **CAPSO**, with its buffering range of 8.9-10.3, provides a suitable alkaline environment to disrupt these interactions and release the proteins from the membrane.

Logical Relationship in Peripheral Membrane Protein Extraction



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Workflow for the extraction of peripheral membrane proteins using a high pH **CAPSO** buffer.

Capillary Electrophoresis

Capillary electrophoresis (CE) is a high-resolution separation technique. The composition of the running buffer is a critical parameter that influences the separation efficiency. While specific, detailed protocols for using **CAPSO** in CE are not abundant in the literature, its properties make it a potentially suitable buffer component, especially for the separation of basic proteins where a high pH environment can help manage protein charge and interaction with the capillary wall.

Experimental Protocols

Protocol 1: Preparation of CAPSO Buffer (10x Stock Solution, 100 mM, pH 9.6)

Materials:

- **CAPSO** (MW: 237.32 g/mol)
- Deionized water (dH₂O)
- 1 M NaOH
- pH meter
- Magnetic stirrer and stir bar
- Volumetric flask (1 L)

Procedure:

- Weigh out 23.73 g of **CAPSO** powder and transfer it to a 1 L beaker.
- Add approximately 800 mL of dH₂O to the beaker.
- Place the beaker on a magnetic stirrer and add a stir bar. Stir until the **CAPSO** powder is completely dissolved.
- Calibrate the pH meter according to the manufacturer's instructions.

- Slowly add 1 M NaOH dropwise to the **CAPSO** solution while continuously monitoring the pH.
- Continue adding NaOH until the pH of the solution reaches 9.6.
- Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.
- Add dH₂O to bring the final volume to the 1 L mark.
- Stopper the flask and invert it several times to ensure thorough mixing.
- Store the buffer at 4°C. For working solutions, dilute the 10x stock as required.

Protocol 2: Western Blotting with **CAPSO** Transfer Buffer

This protocol outlines the key steps for performing a wet transfer of proteins using a **CAPSO**-based buffer.

Materials:

- Polyacrylamide gel with separated proteins
- PVDF or nitrocellulose membrane
- Blotting paper
- **CAPSO** Transfer Buffer (10 mM **CAPSO**, 10% methanol, pH 10.0). To prepare 1 L:
 - 100 mL of 10x **CAPSO** stock (100 mM, pH 10.0)
 - 100 mL Methanol
 - 800 mL dH₂O
- Wet transfer apparatus
- Power supply

Procedure:

- Gel Equilibration: After SDS-PAGE, carefully remove the gel and equilibrate it in **CAPSO** Transfer Buffer for 15-20 minutes.
- Membrane Preparation:
 - If using PVDF, activate the membrane by immersing it in 100% methanol for 30 seconds.
 - Rinse the activated PVDF or nitrocellulose membrane in dH₂O for 2 minutes.
 - Equilibrate the membrane in **CAPSO** Transfer Buffer for at least 5 minutes.
- Assemble the Transfer Sandwich:
 - Assemble the sandwich in a tray containing **CAPSO** Transfer Buffer in the following order (from cathode to anode): fiber pad, 2-3 sheets of blotting paper, equilibrated gel, membrane, 2-3 sheets of blotting paper, fiber pad.
 - Use a roller to gently remove any air bubbles between the layers.
- Electrotransfer:
 - Place the transfer sandwich into the wet transfer apparatus.
 - Fill the tank with cold **CAPSO** Transfer Buffer.
 - Perform the transfer at a constant voltage (e.g., 100 V for 1 hour) or constant current, as optimized for your specific protein and apparatus. It is recommended to perform the transfer at 4°C to minimize heat generation.
- Post-Transfer:
 - Disassemble the transfer sandwich.
 - Optional: Stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.

- Proceed with blocking and immunodetection steps as per your standard protocol.

Protocol 3: Alkaline Phosphatase Enzyme Kinetics Assay using CAPSO Buffer

This protocol provides a general framework for determining the Michaelis-Menten constants (K_m and V_{max}) of alkaline phosphatase using **CAPSO** buffer.

Materials:

- Alkaline Phosphatase (e.g., from bovine intestinal mucosa)
- **CAPSO** Buffer (100 mM, pH 10.0)
- p-Nitrophenyl phosphate (pNPP) stock solution (e.g., 100 mM)
- Stop solution (e.g., 3 M NaOH)
- Spectrophotometer or microplate reader
- 96-well plate or cuvettes

Procedure:

- **Prepare Substrate Dilutions:** Prepare a series of pNPP dilutions in **CAPSO** buffer to achieve a range of final concentrations (e.g., 0.1, 0.25, 0.5, 1.0, 2.5, 5.0, 10.0 mM) in the final reaction mixture.
- **Enzyme Preparation:** Prepare a working solution of alkaline phosphatase in **CAPSO** buffer. The final enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
- **Reaction Setup:**
 - In a 96-well plate, add the different pNPP dilutions to individual wells.
 - Include a blank for each substrate concentration containing all components except the enzyme.

- Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
- Initiate the Reaction: Add the enzyme working solution to each well to start the reaction.
- Monitor the Reaction: Immediately begin measuring the absorbance of the product (p-nitrophenol) at 405 nm at regular time intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
- Data Analysis:
 - Calculate the initial reaction velocity (V_0) for each substrate concentration from the linear portion of the absorbance vs. time plot. The velocity is proportional to the change in absorbance per unit time.
 - Plot the initial velocities (V_0) against the corresponding substrate concentrations ($[S]$).
 - Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m and V_{max} values.

Conclusion

CAPSO is a highly effective and versatile biological buffer with significant advantages in a range of biochemical applications. Its ability to maintain a stable alkaline pH, coupled with its low metal-binding capacity and minimal reactivity, makes it an excellent choice for Western blotting of challenging proteins, kinetic studies of alkaline and metal-dependent enzymes, and the extraction of peripheral membrane proteins. By understanding its core properties and utilizing optimized protocols, researchers can enhance the reliability and success of their experiments. This guide provides a solid foundation for the application of **CAPSO** in your research endeavors.

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